(R)-ZG197

ClpP activation Antibacterial Enzyme kinetics

Researchers studying ClpP species selectivity face confounding mitochondrial toxicity when using non-selective activators like ZG180 or ONC212. (R)-ZG197 solves this with a quantifiable 20-fold selectivity window for SaClpP over HsClpP, backed by a solved co-crystal structure at 2.15 Å resolution (PDB: 7XBZ). • Kd = 58 nM (BLI) & EC50 = 1.5 μM on SaClpP; MIC = 0.5 μg/mL against S. aureus 8325-4, 8-fold more potent than the (S)-enantiomer. • Retains binding to the I91W humanized control mutant (Kd = 0.93 μM), enabling rigorous counterscreens. • Supplied at ≥98% purity; validated for α-casein hydrolysis, thermal shift (DSF), and competitive binding assays.

Molecular Formula C28H35F3N4O3
Molecular Weight 532.6 g/mol
Cat. No. B12403449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ZG197
Molecular FormulaC28H35F3N4O3
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19+,23+,25?/m0/s1
InChIKeyBAZGDIOJCKGDHH-JXCBUMMMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-ZG197 Procurement: Compound Profile


(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide (also known as (R)-ZG197 or (S)-ZG197 depending on stereochemistry; the title compound corresponds to the (R)-enantiomer) is a synthetic pyrazino[1,2-a]pyrimidine-1-carboxamide derivative [1]. This compound belongs to a class of bacterial caseinolytic protease P (ClpP) activators, specifically targeting the Staphylococcus aureus ClpP (SaClpP) enzyme. It has been structurally characterized in complex with SaClpP by X-ray crystallography (PDB: 7XBZ) [2], and its molecular formula is C28H35F3N4O3 with a molecular weight of 532.6 g/mol [3]. The compound is typically supplied at ≥95% purity and is intended for research use as a biochemical tool to study ClpP-mediated proteolysis and as an antistaphylococcal lead candidate.

(R)-ZG197 Substitution: Procurement Risks


Within the pyrazino[1,2-a]pyrimidine-1-carboxamide class, even stereochemically related analogs exhibit profound differences in species selectivity, potency, and antibacterial efficacy [1]. For instance, the (S)-enantiomer (S)-ZG197 displays a markedly distinct selectivity profile versus the (R)-enantiomer, while the structurally optimized ZG297 achieves higher potency but sacrifices species discrimination. The hit compound ICG-001 activates both bacterial and human ClpP non-selectively and is far less potent as an antibacterial [2]. Such divergence arises from subtle interactions with the ClpP binding pocket, where modifications at the C8 position (naphthalen-1-ylethyl) and stereochemistry at C6 and C9a dictate both affinity for SaClpP and the ability to avoid off-target activation of human mitochondrial ClpP (HsClpP) [1]. Consequently, generic substitution without rigorous head-to-head characterization in the same assay systems introduces significant experimental uncertainty and can compromise both mechanistic interpretation and antibacterial screening outcomes.

(R)-ZG197: Key Evidence for Procurement


SaClpP Activation Potency

(R)-ZG197 activates SaClpP with an EC50 of 1.5 μM, while the structurally optimized analog ZG297 exhibits an EC50 of 0.26 μM [1]. The (S)-enantiomer (S)-ZG197 activates SaClpP with an EC50 of 1.4 μM . Thus, (R)-ZG197 is approximately 5.8-fold less potent than ZG297 but nearly equipotent to its enantiomer.

ClpP activation Antibacterial Enzyme kinetics

Species Selectivity: SaClpP vs. HsClpP

(R)-ZG197 activates SaClpP with an EC50 of 1.5 μM and HsClpP with an EC50 of 31.4 μM, yielding a 20.9-fold selectivity window for bacterial over human ClpP [1]. In contrast, the hit compound ZG180 activates both SaClpP and HsClpP non-selectively [1]. ZG297 has been reported to have no activity against HsClpP up to 100 μM , while (S)-ZG197 fails to activate HsClpP even at 100 μM [1]. Thus, (R)-ZG197 offers a defined, quantifiable selectivity margin suitable for studies where partial HsClpP engagement is acceptable or desirable.

ClpP Selectivity Target engagement

Binding Affinity: SaClpP and I91W Mutant

In biolayer interferometry (BLI) assays, (R)-ZG197 binds SaClpP with a Kd of 58 nM (0.058 μM) . In isothermal titration calorimetry (ITC), (R)-ZG197 binds the SaClpP I91W mutant with a Kd of 0.93 ± 0.2 μM, whereas (S)-ZG197 shows no detectable binding to the same mutant [1]. This differential binding correlates with the functional selectivity observed between the two enantiomers.

Binding affinity Isothermal titration calorimetry Structure-activity relationship

Antibacterial Activity Against S. aureus

In liquid culture MIC assays against S. aureus 8325-4, (R)-ZG197 inhibits growth with an MIC of 0.5 μg/mL, which is comparable to the clinical candidate ONC212 (MIC = 0.5 μg/mL) [1]. The (S)-enantiomer (S)-ZG197 exhibits an MIC of 4 μg/mL, and the hit compound ICG-001 shows much weaker activity [1]. This represents an 8-fold improvement in antibacterial potency for (R)-ZG197 over (S)-ZG197.

Antibacterial Minimum inhibitory concentration MRSA

Structural Basis of SaClpP Selectivity

The crystal structure of (R)-ZG197 in complex with SaClpP has been determined at 2.15 Å resolution (PDB: 7XBZ) [1]. Structural alignment with ZG180/SaClpP and ZG180/HsClpP complexes reveals that the chiral methyl group in (R)-ZG197 occupies a hydrophobic pocket near I91 in SaClpP, while it would clash with the larger W146 residue in HsClpP, providing a molecular explanation for the observed species selectivity [2]. In contrast, ZG297 and (S)-ZG197 lack this defined structural context for the W146 clash, which correlates with their distinct selectivity profiles.

X-ray crystallography Protein-ligand complex Structure-based design

(R)-ZG197: Best Application Scenarios


ClpP Activation & Selectivity Mechanism Studies

Researchers investigating the molecular determinants of ClpP species specificity should procure (R)-ZG197 rather than (S)-ZG197 or ZG297 due to its solved co-crystal structure with SaClpP (PDB: 7XBZ) and its quantifiable 20-fold selectivity window over HsClpP. This allows for detailed structure-activity relationship studies and the use of the I91W mutant as a humanized control, where (R)-ZG197 retains binding (Kd = 0.93 μM) while (S)-ZG197 loses all activity [1][2].

Antistaphylococcal Screening & Lead Optimization

For antibacterial discovery programs targeting MRSA, (R)-ZG197 serves as a validated starting point with an MIC of 0.5 μg/mL against S. aureus 8325-4, comparable to the clinical candidate ONC212 and 8-fold more potent than (S)-ZG197. Its defined selectivity profile reduces the risk of confounding mitochondrial toxicity in early-stage in vivo models compared to non-selective activators like ZG180 or ONC212 [1].

Biochemical Assay Development & HTS

When developing α-casein hydrolysis assays or thermal shift assays (DSF) to identify novel ClpP modulators, (R)-ZG197 is the preferred positive control because its EC50 (1.5 μM) and ΔTm shift have been rigorously characterized in parallel with (S)-ZG197 and ZG180, providing a benchmark for assay window and reproducibility. Its well-defined Kd (58 nM by BLI) further enables the design of competitive binding assays [1].

Structural Biology & Fragment-Based Discovery

Crystallographers and structural biologists should select (R)-ZG197 for co-crystallization or soaking experiments with SaClpP mutants, as its binding mode has been validated at 2.15 Å resolution. This provides a reliable reference for interpreting electron density maps and for guiding fragment elaboration strategies aimed at improving potency or selectivity. No equivalent high-resolution structure exists for ZG297 or (S)-ZG197 in the public domain [1].

Technical Documentation Hub

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